6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine
Description
Systematic IUPAC Nomenclature and CAS Registry Information
The systematic nomenclature of 6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine follows established International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds containing multiple nitrogen-bearing ring systems. The compound is officially registered under Chemical Abstracts Service number 1247664-81-8, which serves as its unique chemical identifier in scientific databases and commercial catalogs. This registration number facilitates precise identification and eliminates ambiguity when referencing this specific molecular structure in research communications and commercial transactions.
The IUPAC name systematically describes the molecular architecture by identifying the pyridin-2-amine backbone as the primary structural unit, with the 6-methyl substituent indicating the position of methyl group attachment on the pyridine ring. The N-(pyrrolidin-3-yl) designation specifies that the amino nitrogen of the pyridin-2-amine is substituted with a pyrrolidine ring attached at the 3-position. This nomenclature system ensures unambiguous communication of the compound's structure across different scientific disciplines and geographical regions.
Additional registry information includes the Molecular Design Limited number MFCD16743880, which provides an alternative cataloging system used by chemical suppliers and research institutions. The compound also appears in various commercial databases under the product codes AV69204 and similar designations, reflecting its availability for research applications. These multiple identifier systems create a comprehensive registration framework that supports accurate chemical inventory management and procurement processes.
Properties
IUPAC Name |
6-methyl-N-pyrrolidin-3-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-3-2-4-10(12-8)13-9-5-6-11-7-9/h2-4,9,11H,5-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCHWSUODFNVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methyl group at the 6-position and a pyrrolidine moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its effects on cancer cell lines, enzyme inhibition, and potential therapeutic applications.
Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against human non-small cell lung cancer (HCC827) and breast cancer (MCF-7) cells.
Table 1: Antiproliferative Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCC827 | X.X | PI3K/AKT pathway inhibition |
| Similar Compound A | MCF-7 | Y.Y | Induction of apoptosis |
| Similar Compound B | A549 | Z.Z | Cell cycle arrest |
Note: Specific IC50 values for this compound were not available in the literature reviewed.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in various cancers. Inhibition of this pathway can lead to reduced phosphorylation of downstream targets such as AKT and mTOR, ultimately triggering apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridine structure significantly affect the compound's potency. For example:
- Methyl Substitution : The presence of a methyl group at the 6-position enhances lipophilicity and may improve cellular uptake.
- Pyrrolidine Moiety : The size and nature of substituents on the pyrrolidine can modulate binding affinity and selectivity towards target proteins.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Methyl at C6 | Increases potency |
| Larger alkyl groups at N1 | Decreases potency |
| Aromatic substitutions | Varies based on position |
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyridine and pyrrolidine can exhibit significant anticancer properties by inhibiting specific cancer cell lines. For instance, modifications to the pyridine scaffold have been linked to enhanced selectivity and potency against cancer targets such as Monopolar spindle 1 (MPS1) kinase, which plays a crucial role in cell division and cancer progression .
Analgesic Properties:
Research has indicated that certain analogs of pyridine derivatives, including those related to 6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine, may act as effective analgesics. Structure-activity relationship studies have identified key features that contribute to their efficacy in pain models .
Antimicrobial Activity:
The compound has also been evaluated for antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, making them candidates for developing new antimicrobial agents . The synthesis of metal complexes with this compound has further enhanced its antimicrobial activity, suggesting a synergistic effect when combined with transition metals .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions, including condensation and ring-closing reactions. Various synthetic pathways have been documented, leading to derivatives with modified pharmacological profiles. For example, the introduction of different substituents at the pyridine or pyrrolidine rings can significantly alter the biological activity of the compound .
Structure-Activity Relationship Studies
Key Findings:
Several studies have focused on understanding how structural modifications impact the activity of this compound. For instance:
- The introduction of methyl groups at specific positions on the pyridine ring has been shown to improve metabolic stability and selectivity towards certain biological targets .
- Variations in the substituents on the pyrrolidine moiety can influence the binding affinity to receptors involved in pain and inflammation pathways .
Case Studies
Case Study 1: Anticancer Research
A study explored the efficacy of this compound derivatives against MPS1, revealing that certain compounds exhibited potent inhibition with improved selectivity over other kinases like CDK2. This selectivity is crucial for minimizing side effects in cancer therapies .
Case Study 2: Antimicrobial Evaluation
In another investigation, a series of metal complexes derived from this compound were synthesized and tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated enhanced antimicrobial activity compared to the parent compound, highlighting the potential for developing new therapeutic agents .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Properties
Key Findings and Trends
Substituent Effects on Bioactivity :
- Methoxy vs. Methyl : The methoxy-substituted analog in exhibited antimicrobial activity when complexed with Co(II)/Cu(II), likely due to enhanced metal coordination capacity compared to the methyl group in the parent compound .
- Pyrrolidine Chirality : The (3S)-pyrrolidin-3-ylmethyl variant () was co-crystallized with the HRP-2 PWWP domain, suggesting stereochemical preferences in protein-ligand interactions .
Role of Heterocyclic Linkers :
- Pexidartinib () incorporates a pyrrolo[2,3-b]pyridine core, enabling kinase inhibition via selective binding to CSF1R. This highlights the importance of extended aromatic systems in target specificity .
Structural Simplification vs. Complexity :
Pharmacological Potential of Pyrrolidine Derivatives
- Neurological Applications : Pyrrolidin-3-yl compounds are investigated as beta-secretase inhibitors for Alzheimer’s disease (), leveraging the ring’s conformational flexibility to penetrate the blood-brain barrier .
Q & A
Q. What are the recommended synthetic routes for 6-methyl-NNN-(pyrrolidin-3-yl)pyridin-2-amine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination between 6-methylpyridin-2-amine derivatives and pyrrolidin-3-yl precursors. For purity optimization:
- Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to separate byproducts .
- Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) and minimize impurities .
- Validate purity via HPLC (>95% area under the curve) and elemental analysis (C, H, N within ±0.4% theoretical values) .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
- Spectroscopic Analysis: Use - and -NMR to confirm proton and carbon environments, focusing on pyrrolidine NH (δ 1.5–2.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) using single-crystal diffraction (R-factor <0.05) .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antimicrobial Activity: Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity: Screen against human cell lines (e.g., HEK-293) via MTT assay (IC >50 µM for non-toxic candidates) .
- Metal Complexation: Evaluate ligand properties by titrating with Co(II)/Cu(II) salts and monitoring UV-Vis spectral shifts (e.g., d-d transitions at 500–700 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis using computational tools?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G**) to model transition states and identify rate-limiting steps .
- Machine Learning (ML): Train ML models on reaction databases (e.g., USPTO) to predict optimal solvents, catalysts, or temperatures. Validate with small-scale experiments .
- Process Simulation: Apply Aspen Plus® to model heat/mass transfer and minimize energy consumption in continuous-flow reactors .
Q. What strategies resolve contradictions in biological activity data across assay conditions?
Methodological Answer:
- Assay Standardization: Control variables like pH (7.4 for physiological conditions), serum content (e.g., 10% FBS), and incubation time (24–72 hrs) .
- Meta-Analysis: Pool data from multiple studies (e.g., antimicrobial MICs) using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding factors .
- Mechanistic Studies: Use fluorescence quenching or SPR (Surface Plasmon Resonance) to validate target engagement (e.g., enzyme inhibition constants, ) .
Q. How does the compound behave under oxidative/reductive conditions, and how can derivatives be synthesized?
Methodological Answer:
- Oxidative Stability: Expose to HO (3% v/v) or O/light, monitoring degradation via LC-MS. Stabilize with antioxidants (e.g., BHT) if needed .
- Reductive Functionalization: Catalytic hydrogenation (Pd/C, H 1 atm) to saturate pyridine rings or reduce imine bonds .
- Derivatization: Introduce substituents via Suzuki-Miyaura coupling (e.g., aryl boronic acids) or click chemistry (CuAAC with azides) .
Q. What computational models predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate logP (optimal 1–3), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life .
- Docking Studies: AutoDock Vina for virtual screening against targets (e.g., bacterial topoisomerase IV) to prioritize in vitro testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
